molecular formula C10H13N3O6 B1390292 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate CAS No. 1185302-98-0

4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate

Cat. No. B1390292
M. Wt: 271.23 g/mol
InChI Key: JRHSEOTZPRWTAC-UHFFFAOYSA-N
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Description

4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate, also known as PMC, is a specialty product for proteomics research . It has a molecular formula of C10H13N3O6 and a molecular weight of 271.23 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate consists of a pyrimidine ring attached to a morpholine ring via a carboxylic acid carbonate group . The exact structure can be found in the referenced databases .


Physical And Chemical Properties Analysis

4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate has a molecular formula of C10H13N3O6 and a molecular weight of 271.23 g/mol . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Pyrimidines are an important core structure in many drug molecules and have had a major impact in drug discovery therapeutics . They have found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications . Furthermore, pyrimidines are also reported to possess potential medicinal properties important to central nervous system (CNS)-active agents, calcium channel blockers and antidepressants .

In terms of synthesis, one example is the multi-component synthesis route to access N-(pyrimidin-2-yl) 4-(2-aryl-4,5-diphenyl-1 H-imizazol-1-yl)benzenesulfonamides . The reactions were carried out using 4-amino- N -(pyrimidin-2-yl)benzenesulfonamide, aryl aldehydes, and benzil with ammonium acetate (NH 4 OAc) and dimethylamine using diethyl ammonium hydrogen sulfate (ionic liquid) under reflux .

Another application is in the field of materials science, where a stable porous In-MOF was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . This material had great sorption capacity and was also an efficient catalyst for fixing CO 2 and epoxides .

  • Materials Science : A stable porous In-MOF was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . This material had great sorption capacity and was also an efficient catalyst for fixing CO2 and epoxides . This work may supply an effective strategy to build stable MOFs and composite Ag@MOF materials with excellent multifunctional applications .

  • Organic Synthesis : The Buchwald–Hartwig reaction is a carbon–nitrogen cross-coupling reaction that is an imperative and vital conversion in organic synthesis . Arylamines, one of its products, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds . The Buchwald–Hartwig reaction has been used in the synthesis of heterocyclic compounds and total synthesis of natural products .

  • Materials Science : A stable porous In-MOF was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . This material had great sorption capacity and was also an efficient catalyst for fixing CO2 and epoxides . This work may supply an effective strategy to build stable MOFs and composite Ag@MOF materials with excellent multifunctional applications .

  • Organic Synthesis : The Buchwald–Hartwig reaction is a carbon–nitrogen cross-coupling reaction that is an imperative and vital conversion in organic synthesis . Arylamines, one of its products, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds . The Buchwald–Hartwig reaction has been used in the synthesis of heterocyclic compounds and total synthesis of natural products .

properties

IUPAC Name

carbonic acid;4-pyrimidin-5-ylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.CH2O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7;2-1(3)4/h3-4,6,8H,1-2,5H2,(H,13,14);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHSEOTZPRWTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CN=CN=C2)C(=O)O.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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